molecular formula C22H25N5OS B2354962 2-((1H-indol-3-yl)thio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone CAS No. 1903307-23-2

2-((1H-indol-3-yl)thio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2354962
CAS RN: 1903307-23-2
M. Wt: 407.54
InChI Key: AIEIEBSMUWQMHZ-UHFFFAOYSA-N
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Description

2-((1H-indol-3-yl)thio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H25N5OS and its molecular weight is 407.54. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and Antiepileptic Properties

Research on compounds with similar structural features to 2-((1H-indol-3-yl)thio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone has indicated potential anticonvulsant and antiepileptic activities. For instance, Ahuja and Siddiqui (2014) explored clubbed indole-1,2,4-triazine derivatives for anticonvulsant agents, showing significant activity in maximal electroshock tests and suggesting a mechanism involving sodium channel and γ-amino butyric acid estimation Ahuja & Siddiqui, 2014.

Analgesic and Anti-inflammatory Activities

Compounds featuring the piperazine moiety, as seen in similar structures, have been investigated for their analgesic and anti-inflammatory properties. Palaska et al. (1993) synthesized derivatives showing higher analgesic activity than aspirin and significant anti-inflammatory effects, highlighting the therapeutic potential of these compounds Palaska et al., 1993.

Antimicrobial and Anticandidal Activity

The antimicrobial and anticandidal activities of compounds structurally related to this compound have been explored in several studies. For example, Gurunani et al. (2022) reported on the synthesis of sparafloxacin derivatives with promising antibacterial and antimycobacterial activities Gurunani et al., 2022. Additionally, Kaplancıklı et al. (2014) synthesized tetrazole derivatives showing potent anticandidal agents with weak cytotoxicities, emphasizing the importance of structural modifications for enhancing biological activity Kaplancıklı et al., 2014.

properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5OS/c28-22(15-29-20-14-23-19-8-4-2-6-17(19)20)27-11-9-26(10-12-27)21-13-16-5-1-3-7-18(16)24-25-21/h2,4,6,8,13-14,23H,1,3,5,7,9-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEIEBSMUWQMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CSC4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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